REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.O.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.[C:23](#[N:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>[Cu]Br>[C:24]1([C:23]2[N:1]=[C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][N:3]3[N:30]=2)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
|
Quantity
|
225 mg
|
Type
|
reactant
|
Smiles
|
O.N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Name
|
copper (I) bromide
|
Quantity
|
160 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
During 27 h a gentle flow of (O2/N2 5:95) was bubbled through the reaction mixture (>99% conversion, HPLC method see below)
|
Duration
|
27 h
|
Type
|
TEMPERATURE
|
Details
|
The dark brown suspension was then cooled to 0-5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated at 60° C./0.1 mbar to dryness
|
Type
|
DISSOLUTION
|
Details
|
the dark brown residue dissolved in DCM (30 mL)
|
Type
|
WASH
|
Details
|
The organic solution was washed with water (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NN2C(C=CC=C2)=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.07 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |